molecular formula C16H30N4O5 B1347210 2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid CAS No. 53843-92-8

2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid

Cat. No. B1347210
CAS RN: 53843-92-8
M. Wt: 358.43 g/mol
InChI Key: IKSDHRKIGRSQFL-UHFFFAOYSA-N
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Description

“2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid” is a complex organic compound. It is known by a number of other names including the IUPAC name of 2- { (2-aminoacetyl)amino}acetic acid, diglycocoll, glycine dipeptide and N -glycylglycine1.



Synthesis Analysis

The compound can be synthesized from the reaction of organotin dichlorides with the dipeptide diglycine. The products of this reaction are generally high polymers and are produced in high yield, with yield increasing as the organotin alkyl chain increases in length1.



Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple amine and carboxyl groups. Bands characteristic of the formation of the Sn–O– (C=O) and Sn–NH are found in the infrared spectra of the product1.



Chemical Reactions Analysis

The compound is involved in a variety of chemical reactions, particularly in the formation of poly (amine esters). The reaction is rapid and produces high polymers1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully described in the available literature. However, it is known that the compound is a high polymer and is produced in high yield1.


Scientific Research Applications

Subheading: Thermophysical Properties of 2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid

Researchers have studied the thermophysical properties of 2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid by examining its interactions with various solutes. For instance, studies have investigated its interaction with sodium hexanoate, revealing insights into the apparent molar volumes, limiting molar conductivity, hydration numbers, and volumetric interaction coefficients of these compounds in solution. This research provides valuable information regarding the molecular interactions and thermodynamic behavior of these compounds in aqueous solutions (Yan et al., 2010). Another study explored the interactions of this compound with sodium dodecyl sulfate, focusing on the effects of temperature on these interactions. By employing methods like density, conductivity, and fluorescence, researchers were able to deduce critical information about the molecular dynamics and thermodynamics of these compounds (Yan et al., 2010).

Structural Analysis and Interactions

Subheading: Molecular Structure and Interactions of 2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid

The molecular structure and interactions of 2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid have been a subject of research as well. X-ray crystallography has been utilized to analyze the structure of molecular compounds formed by diastereoisomeric forms of this compound. Such studies have revealed interesting aspects of their molecular packing, hydrogen bonding, and potential for forming molecular compounds under specific conditions (Yajima et al., 2009). Other studies have focused on the synthesis and structural analysis of related compounds, further contributing to our understanding of the chemistry and potential applications of these molecules (Nehls et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound are not fully described in the available literature. However, as with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.


Future Directions

The compound and its derivatives have potential applications in the field of medicine, particularly in the treatment of various types of cancer1. Further research is needed to fully understand the potential of this compound and its derivatives.


Please note that this analysis is based on the information available and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

2-[[2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N4O5/c1-9(2)5-11(19-13(21)7-17)15(23)18-8-14(22)20-12(16(24)25)6-10(3)4/h9-12H,5-8,17H2,1-4H3,(H,18,23)(H,19,21)(H,20,22)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSDHRKIGRSQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318644
Record name 2-[[2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid

CAS RN

53843-92-8
Record name NSC333489
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333489
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[[2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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